2-Acetyl-5-bromobenzaldehyde
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Overview
Description
2-Acetyl-5-bromobenzaldehyde is an organic compound with the molecular formula C9H7BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the second position and a bromine atom at the fifth position
Mechanism of Action
The bromine atom in the 5-position of the benzene ring could potentially enhance the reactivity of the compound, as halogens are electron-withdrawing groups. This might influence the compound’s interaction with its targets .
As for the acetyl group at the 2-position, it could potentially undergo various transformations, such as hydrolysis or reduction, depending on the biochemical environment .
The pharmacokinetics of a compound like this would depend on many factors, including its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolism. The compound’s bioavailability could be influenced by factors such as its solubility and stability, as well as the route of administration .
Environmental factors, such as pH and temperature, could also influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-bromobenzaldehyde typically involves the bromination of 2-acetylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-bromobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts in the presence of a base like potassium carbonate for Suzuki coupling reactions.
Major Products:
Oxidation: 2-Acetyl-5-bromobenzoic acid.
Reduction: 2-Acetyl-5-bromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-5-bromobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the manufacture of specialty chemicals and as a precursor for various functional materials.
Comparison with Similar Compounds
2-Acetylbenzaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromobenzaldehyde:
2-Bromo-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an acetyl group, leading to different chemical properties.
Uniqueness: 2-Acetyl-5-bromobenzaldehyde is unique due to the presence of both the acetyl and bromine substituents, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in organic chemistry and related fields.
Properties
IUPAC Name |
2-acetyl-5-bromobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJORNVYXYDIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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